N,N'-(2,2-dimethylpropane-1,3-diyl)bis[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide]
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Overview
Description
1-(4-ETHYLPHENYL)-N-(3-{[1-(4-ETHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]FORMAMIDO}-2,2-DIMETHYLPROPYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring structure, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHYLPHENYL)-N-(3-{[1-(4-ETHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]FORMAMIDO}-2,2-DIMETHYLPROPYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes may include:
Step 1: Formation of the pyrrolidine ring through cyclization reactions.
Step 2: Introduction of the ethylphenyl groups via Friedel-Crafts alkylation.
Step 3: Functionalization of the pyrrolidine ring with formamido and carboxamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHYLPHENYL)-N-(3-{[1-(4-ETHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]FORMAMIDO}-2,2-DIMETHYLPROPYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the ethyl groups to carboxylic acids.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Substitution of the ethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-ETHYLPHENYL)-N-(3-{[1-(4-ETHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]FORMAMIDO}-2,2-DIMETHYLPROPYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-ETHYLPHENYL)-3-(2-FLUOROPHENYL)UREA: A compound with similar structural features but different functional groups.
1-(4-ETHYLPHENYL)-3-(4-METHOXYANILINO)-1-PROPANONE: Another structurally related compound with distinct functional groups.
Uniqueness
1-(4-ETHYLPHENYL)-N-(3-{[1-(4-ETHYLPHENYL)-5-OXOPYRROLIDIN-3-YL]FORMAMIDO}-2,2-DIMETHYLPROPYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H40N4O4 |
---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-N-[3-[[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-2,2-dimethylpropyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C31H40N4O4/c1-5-21-7-11-25(12-8-21)34-17-23(15-27(34)36)29(38)32-19-31(3,4)20-33-30(39)24-16-28(37)35(18-24)26-13-9-22(6-2)10-14-26/h7-14,23-24H,5-6,15-20H2,1-4H3,(H,32,38)(H,33,39) |
InChI Key |
KZLJPIRBMRMRKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC(C)(C)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
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